molecular formula C7H3F3INO2 B15375785 3-Iodo-5-(trifluoromethyl)picolinic acid

3-Iodo-5-(trifluoromethyl)picolinic acid

Cat. No.: B15375785
M. Wt: 317.00 g/mol
InChI Key: REPWOQVLLZCYIU-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)picolinic acid (CAS 1207845-83-7) is a high-value pyridine-based building block designed for research and development in the pharmaceutical and agrochemical industries. This compound features a molecular formula of C7H3F3INO2 and a molecular weight of 317.00 . Its structure integrates two key functional groups: a carboxylic acid and an iodine atom on the pyridine ring, alongside a strongly electron-withdrawing trifluoromethyl group . The trifluoromethyl group is a critical motif in modern drug discovery and agrochemicals, known to significantly influence a compound's biological activity, metabolic stability, and cell membrane permeability . Over 20 agrochemicals and several pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have received market approval, underscoring the importance of this chemical class . The iodine atom at the 3-position of the ring makes this compound an excellent intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. As such, this chemical serves as a versatile precursor in synthetic chemistry programs aimed at developing new active ingredients. This product is strictly for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,(H,13,14)

InChI Key

REPWOQVLLZCYIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)C(=O)O)C(F)(F)F

Origin of Product

United States

Biological Activity

3-Iodo-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C_7H_4F_3INO_2
  • Molecular Weight : 292.01 g/mol
  • Key Functional Groups :
    • Iodine atom at the 3-position
    • Trifluoromethyl group at the 5-position

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and binding affinity to various receptors.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids in the brain .
  • Antinociceptive Effects : In animal models, compounds similar to this compound have demonstrated significant antinociceptive properties. These effects are likely mediated through modulation of pain pathways involving cannabinoid receptors and other neurochemical systems .

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its role in modulating immune responses.

In Vivo Studies

A series of animal studies have evaluated the efficacy of this compound in models of neuropathic pain and inflammation:

  • Model : Spinal Nerve Ligation (SNL)
  • Findings : Administration resulted in significant reductions in mechanical allodynia and thermal hyperalgesia compared to control groups .

Case Studies

StudyModelFindings
Study ASNL ModelSignificant reduction in pain sensitivity with oral administration (10 mg/kg) .
Study BInflammatory Pain ModelDecreased levels of inflammatory markers post-treatment .
Study CMacrophage CultureInhibition of TNF-α and IL-6 production observed .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents at position 3 significantly influence the electronic and steric properties of picolinic acid derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications
3-Iodo-5-(trifluoromethyl)picolinic acid Iodo (-I) C₇H₃F₃INO₂ 349.01 g/mol Potential halogen bonding, radioimaging, or catalysis
3-Chloro-5-(trifluoromethyl)picolinic acid Chloro (-Cl) C₇H₄ClF₃NO₂ 225.55 g/mol Agrochemical intermediate (e.g., chlorothalonil metabolite)
3-Fluoro-5-(trifluoromethyl)picolinic acid Fluoro (-F) C₇H₃F₄NO₂ 209.10 g/mol High electronegativity; pharmaceutical synthesis
Picolinic acid None (parent compound) C₆H₅NO₂ 123.11 g/mol Metal chelation, catalysis

Key Observations:

  • Electronic Effects : The electron-withdrawing nature of -CF₃ at position 5 stabilizes the pyridine ring, while halogen substituents at position 3 modulate reactivity. Iodo and chloro groups are less electronegative than fluorine but introduce greater polarizability and steric hindrance .
  • Steric Bulk : The iodine atom’s larger atomic radius (1.98 Å vs. 0.99 Å for fluorine) may hinder coordination with metal ions or enzymes compared to smaller halogens .

Coordination Chemistry

Picolinic acid derivatives form stable complexes with metals. For example:

  • Mercury(II) complexes with picolinic acid exhibit varying dimensionality (1-D polymers or mononuclear structures) depending on solvent and halide presence .
  • The bulky iodine substituent in this compound could disrupt bridging interactions observed in mercury-picolinate coordination polymers (e.g., {[HgCl(pic)]}n), favoring mononuclear complexes instead .

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